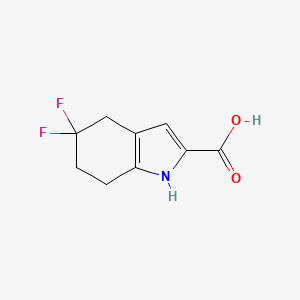

5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid is a chemical compound with the CAS Number: 2580207-75-4 . It has a molecular weight of 201.17 .

Physical And Chemical Properties Analysis

5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid is a solid compound . Other specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Synthesis of Bioactive Molecules

The indole nucleus is a common structure found in many bioactive molecules. 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid can serve as a precursor in the synthesis of various pharmacologically active compounds. Its unique structure allows for the creation of derivatives with potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Development of Antiviral Agents

Indole derivatives have been reported to exhibit significant antiviral properties. The difluoro substitution on the indole ring of EN300-27695987 could be leveraged to synthesize novel antiviral agents with high selectivity and potency against a range of viruses, including influenza and Coxsackie B4 virus .

Anticancer Research

The structural complexity of 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid makes it a valuable scaffold for the development of new anticancer agents. Its ability to bind with high affinity to multiple receptors can be exploited to design compounds that target specific pathways involved in cancer progression .

Anti-Inflammatory Applications

Indole derivatives are known for their anti-inflammatory effects. The compound EN300-27695987 could be modified to enhance its anti-inflammatory properties, making it a potential candidate for the treatment of chronic inflammatory diseases .

Antimicrobial and Antibacterial Agents

The indole core of 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid can be utilized to create new antimicrobial and antibacterial agents. Its difluoro groups may contribute to the potency and specificity of these agents, offering a new avenue for combating resistant bacterial strains .

Chemical Synthesis and Material Science

This compound can be used in chemical synthesis as an intermediate for the preparation of various materials, including polymer semiconductors and dyes. Its unique chemical properties enable it to participate in reactions that form the backbone of high-performance materials .

Neuropharmacological Research

Given the importance of indole derivatives in neuropharmacology, EN300-27695987 could be instrumental in the synthesis of compounds that modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Agricultural Chemistry

Indole-based compounds play a significant role in plant growth and development5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid might be used to synthesize analogs of plant hormones or as a starting point for developing new agrochemicals .

Mechanism of Action

Target of Action

Indole derivatives, such as 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid, are known to interact with multiple receptors in the body . They play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

The compound binds with high affinity to its targets, leading to a variety of local and heterotopic biological effects. The specific interactions and resulting changes depend on the particular receptors involved .

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They can affect various biochemical pathways, depending on the specific targets they interact with .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

5,5-difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-9(11)2-1-6-5(4-9)3-7(12-6)8(13)14/h3,12H,1-2,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQXIOHVOCTSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1NC(=C2)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2932998.png)

![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)

![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)

![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)

![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)

![[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2933019.png)